molecular formula C15H11F3O2 B172975 Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 127783-73-7

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B172975
CAS No.: 127783-73-7
M. Wt: 280.24 g/mol
InChI Key: QMFIMGLTUKGUQO-UHFFFAOYSA-N
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Description

Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a trifluoromethyl group attached to a biphenyl structure

Scientific Research Applications

Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with trifluoromethyl groups.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the unique properties imparted by the trifluoromethyl group.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Safety and Hazards

“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is considered hazardous. It is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This is due to the importance of trifluoromethylated compounds in the pharmaceutical industry and agrochemicals . Therefore, future research directions may include the development of more efficient and selective methods for the synthesis of trifluoromethylated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of aryl iodides with trifluoromethyl copper reagents . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2,2’-Bis(trifluoromethyl)biphenyl: Contains two trifluoromethyl groups on a biphenyl structure.

Uniqueness

Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the trifluoromethyl group and the ester functionality, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[4-(trifluoromethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFIMGLTUKGUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401989
Record name Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127783-73-7
Record name Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Procedure A′: A suspension of 4-(trifluoromethyl)phenylboronic acid (7.3 g, 38.4 mmol), methyl 4-bromobenzoate (7.44 g, 36.4 mmol), triphenylphosphine (1.21 g, 4.6 mmol), cesium fluoride (11.7 g, 76.8 mmol) and palladium acetate (0.26 g, 1.15 mmol) in degassed DME and methanol is heated at reflux for 24 h. The suspension is cooled to room temperature, filtered, and the resulting filtrate concentrated in vacuo to give a dark solid. This material is taken up in acetone and adsorbed on silica gel, and purified by flash filtration using 500 mL each of 2% to 20% ethyl acetate/hexanes in 2% increments. Fractions containing the product are combined to give the title compound in 92% yield. NMR (CDCl3) 8.10 (d, J=8.4 Hz, 2H), 7.99 (d, J=7.9 Hz, 2H), 7.92 (d, J=8.4 Hz, 2H), 7.83 (d, 8.4 Hz, 2H), 3.58 (s, 3H).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
7.44 g
Type
reactant
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Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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